AZT-MP Exhibits 300–600-Fold Higher Intracellular Monophosphate Formation Compared to d4T-MP in Human T-Lymphoid Cells
AZT-MP accumulates to dramatically higher intracellular concentrations than stavudine monophosphate (d4T-MP), its closest clinical NRTI monophosphate analog. In MT-4 human T-lymphoid cells, d4T is phosphorylated to its 5'-monophosphate at a 300–600-fold lower extent than AZT is phosphorylated to AZT-MP [1]. The intracellular half-life of AZT-MP is approximately 70 minutes in both wild-type and resistant CEM T-lymphoblastoid cell lines [2]. This differential accumulation is mechanistically explained by the fact that AZT-MP constitutes 96% of total intracellular phosphorylated AZT metabolites in peripheral blood mononuclear cells, whereas the active triphosphate (AZTTP) accounts for only 2%, creating a profound metabolic bottleneck not observed with d4T [3]. By contrast, d4T-MP does not accumulate and is readily converted to d4T-triphosphate, with mono-, di-, and triphosphate forms present in approximately equal 1:1:1 ratios [4].
| Evidence Dimension | Rate of intracellular monophosphate formation (relative phosphorylation extent) in human T-lymphoid cells |
|---|---|
| Target Compound Data | AZT phosphorylated to AZT-MP: Vmax/Km = 11 (relative efficiency). AZT-MP accumulation: 96% of total phosphorylated metabolites. Intracellular half-life: ~70 min. |
| Comparator Or Baseline | d4T phosphorylated to d4T-MP: 300–600-fold lower extent than AZT in MT-4 cells. Vmax/Km = 0.06 (relative efficiency). d4T-MP does not accumulate; mono-/di-/triphosphate present at ~1:1:1 ratio. |
| Quantified Difference | 300–600-fold higher monophosphate formation for AZT-MP vs d4T-MP. AZT is phosphorylated 180-fold more efficiently (Vmax/Km ratio 11 vs 0.06). Intracellular AZTMP half-life ~70 min. |
| Conditions | MT-4 human CD4+ T-lymphoid cells; CEM T-lymphoblastoid cell lines; peripheral blood mononuclear cells (PBMC) |
Why This Matters
The massive differential in monophosphate accumulation directly impacts experimental design: AZT-MP reference material is essential for quantifying the metabolic bottleneck step in AZT activation, whereas d4T-MP cannot serve as a surrogate standard due to its fundamentally different intracellular pharmacokinetic profile.
- [1] Balzarini J, Herdewijn P, De Clercq E. Differential patterns of intracellular metabolism of 2',3'-didehydro-2',3'-dideoxythymidine and 3'-azido-2',3'-dideoxythymidine, two potent anti-human immunodeficiency virus compounds. Journal of Biological Chemistry. 1989;264(11):6127-6133. PMID: 2703483 View Source
- [2] Törnevik Y, Ullman B, Balzarini J, Wahren B, Eriksson S. Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels, whereas anti-human immunodeficiency virus (HIV) activity correlates with 3'-azidothymidine-5'-triphosphate (AZTTP) levels in cultured CEM T-lymphoblastoid cells. Biochemical Pharmacology. 1995;49(6):829-837. PMID: 7702641 View Source
- [3] Törnevik Y. The metabolism of HIV RT inhibitors: biochemical and clinical studies. Doctoral dissertation. Stockholm: Karolinska Institutet; 1999. Available at: http://hdl.handle.net/10616/43936 View Source
- [4] Kakuda TN. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity. Clinical Therapeutics. 2000;22(6):685-708. doi:10.1016/S0149-2918(00)90004-3 View Source
